molecular formula C15H11Cl3N2O4 B11699322 2-nitro-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide

2-nitro-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide

Cat. No.: B11699322
M. Wt: 389.6 g/mol
InChI Key: BVGGLQALKCTCRK-UHFFFAOYSA-N
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Description

2-nitro-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide is a complex organic compound with the molecular formula C15H11Cl3N2O4 . This compound is known for its unique chemical structure, which includes a nitro group, a trichloro group, and a phenoxyethyl group attached to a benzamide core. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

The synthesis of 2-nitro-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide typically involves multiple steps. . Industrial production methods may vary, but they generally involve similar steps with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-nitro-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and strong oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-nitro-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide is utilized in various scientific research fields:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-nitro-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, affecting cellular processes. The trichloro and phenoxyethyl groups contribute to its overall chemical reactivity and interaction with biological molecules .

Comparison with Similar Compounds

2-nitro-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide can be compared with similar compounds such as:

These compounds share similar structural features but differ in the substituents attached to the benzamide core, which can lead to variations in their chemical and biological properties.

Properties

Molecular Formula

C15H11Cl3N2O4

Molecular Weight

389.6 g/mol

IUPAC Name

2-nitro-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide

InChI

InChI=1S/C15H11Cl3N2O4/c16-15(17,18)14(24-10-6-2-1-3-7-10)19-13(21)11-8-4-5-9-12(11)20(22)23/h1-9,14H,(H,19,21)

InChI Key

BVGGLQALKCTCRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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